![molecular formula C23H25N7O3 B2553150 4-シクロプロパンアミド-N-(2-{[6-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリダジン-3-イル]ホルムアミド}エチル)ベンゾアミド CAS No. 1351660-14-4](/img/structure/B2553150.png)
4-シクロプロパンアミド-N-(2-{[6-(3,5-ジメチル-1H-ピラゾール-1-イル)ピリダジン-3-イル]ホルムアミド}エチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each tailored to introduce specific functional groups or structural features. In the case of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, the synthesis process included the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at the C-10 position. This modification led to compounds with enhanced antibacterial activity compared to clinafloxacin, particularly against quinolone-resistant Gram-positive clinical isolates . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives involved cyclocondensation reactions, starting from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, to produce a variety of derivatives with potential anti-tumor properties . Another synthesis route described the production of 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which were further reacted to yield 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . Lastly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was achieved through the reaction of 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of these compounds is critical to their biological activity. For instance, the introduction of a fluorine atom at specific positions in the pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives was found to reduce toxicity and convulsion inductive ability, while eliminating phototoxicity . The structure of the pyrazolo[3,4-d]pyrimidine compound was confirmed by X-ray crystallography, which is essential for understanding the compound's interactions at the molecular level . The molecular modeling study of these compounds provided insights into their potential as anti-tumor agents, with significant effects observed in mouse tumor model cancer cell lines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are varied and include condensation, cyclocondensation, and hydrolytic cleavage. These reactions are carefully chosen to ensure the correct functional groups are present in the final compound, which is crucial for the desired biological activity. For example, the condensation of 3-(dimethylamino)-N-(2,2-dimethoxyethyl)-2-cyanoacrylamides with alkylhydrazines was used to obtain the pyrazole-4-carboxamides . The subsequent reaction with benzylthiol or thiophenols led to the formation of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and phototoxicity, are directly related to their pharmacological profiles. For instance, the antibacterial activity of the synthesized pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives was significantly potent, and modifications to the molecular structure could reduce toxicity and other undesirable effects . The synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was characterized using various spectroscopic techniques, which is essential for confirming the identity and purity of the compound . These properties are crucial for the development of these compounds as therapeutic agents.
科学的研究の応用
抗菌活性
ピラゾリン類、特に本化合物の誘導体には抗菌活性が認められています。 研究者らは、さまざまな菌株に対するその有効性について報告しており、新規抗生物質の候補として期待されています .
抗真菌作用
一部のピラゾリン誘導体は抗真菌活性を示します。 これらの化合物は、真菌感染症に対抗する抗真菌薬の開発のためのリード化合物として役立つ可能性があります .
抗寄生虫作用
ピラゾリン類は抗寄生虫効果について研究されています。 マラリアやリーシュマニア症などの寄生虫病の駆除に役立つ可能性があります .
抗炎症作用
特定のピラゾリン誘導体は抗炎症作用を有しています。 これらの化合物は、炎症反応の調節に役立ち、炎症性疾患の治療戦略に貢献する可能性があります .
抗酸化効果
酸化ストレスはさまざまな疾患に関与しています。本化合物を含むピラゾリン類は、抗酸化作用を示しています。 フリーラジカルを消去し、酸化損傷を軽減することで、細胞の健康に貢献する可能性があります .
神経保護作用
本化合物の脳におけるアセチルコリンエステラーゼ(AchE)活性への影響は注目に値します。AchEは神経伝達において重要な役割を果たします。 ピラゾリン類によるその調節を調べることで、神経保護と認知機能の健康に関する洞察が得られる可能性があります .
特性
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-14-13-15(2)30(29-14)20-10-9-19(27-28-20)23(33)25-12-11-24-21(31)16-5-7-18(8-6-16)26-22(32)17-3-4-17/h5-10,13,17H,3-4,11-12H2,1-2H3,(H,24,31)(H,25,33)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWPTYXDJDILBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553071.png)
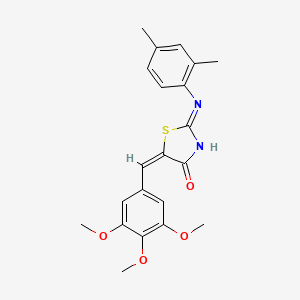
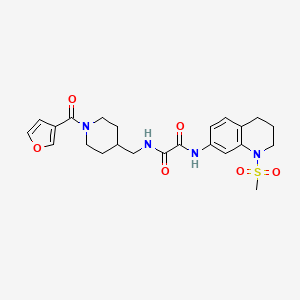
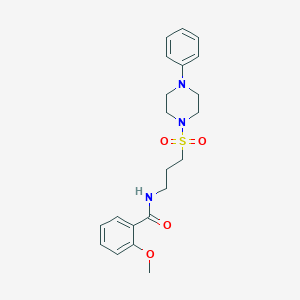

![[1-(4-chlorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B2553078.png)
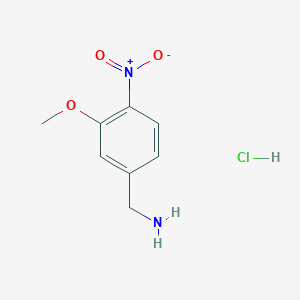
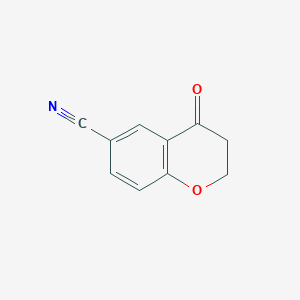
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2553082.png)
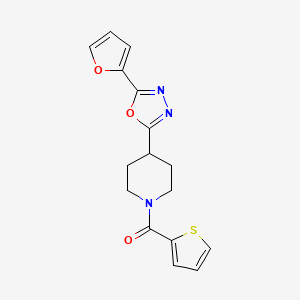
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)
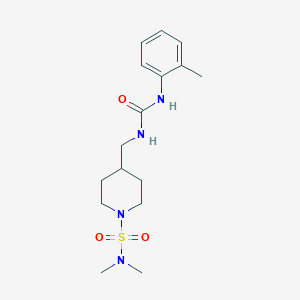
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)